6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95%
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Overview
Description
6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid (6-M2MSPBA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white, odorless crystalline powder with a molecular weight of 255.3 g/mol and a melting point of 111-112 °C. 6-M2MSPBA is typically sold in 95% purity and is widely used in a variety of research and laboratory experiments.
Scientific Research Applications
6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95% has a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a precursor in the synthesis of pharmaceuticals. It is also used as a fluorescent dye in the study of biological processes, and as a fluorescent probe in the study of proteins and enzymes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95% is not fully understood, but it is believed to act as a proton donor in the catalytic cycle of certain enzymes. It is also thought to act as a Lewis acid, catalyzing the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95% have not been extensively studied. However, it has been shown to be non-toxic in laboratory animals and to have no significant effect on the activity of enzymes. It has also been shown to have no significant effect on the activity of proteins, and no significant effect on the activity of hormones.
Advantages and Limitations for Lab Experiments
6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and is resistant to hydrolysis and oxidation. It is also non-toxic and has no significant effect on the activity of enzymes or proteins. However, it is not soluble in water, and must be dissolved in an organic solvent before use.
Future Directions
There are several potential future directions for the use of 6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95% in scientific research. It could be used as a fluorescent probe in the study of proteins and enzymes, as a reagent in organic synthesis, or as a catalyst in the production of polymers. It could also be used in the study of biological processes, such as signal transduction pathways, or as a precursor in the synthesis of pharmaceuticals. In addition, further research could be conducted to better understand the mechanism of action of 6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95% and its potential biochemical and physiological effects.
Synthesis Methods
6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, the most common being the Williamson ether synthesis. This involves the reaction of a phenol and an alkyl halide in the presence of an alkoxide base. The reaction proceeds through a nucleophilic substitution mechanism, producing the desired compound with high yields. Other methods of synthesis include the Grignard reaction and the Wittig reaction.
properties
IUPAC Name |
2-methyl-6-(3-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-10-5-3-8-13(14(10)15(16)17)11-6-4-7-12(9-11)20(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZQVIKTBFJKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691608 |
Source
|
Record name | 3'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261907-20-3 |
Source
|
Record name | 3'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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